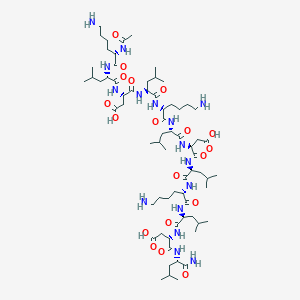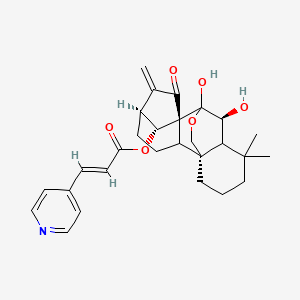
Methyltetrazine-PEG4-hydrazone-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-hydrazone-DBCO is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing both a dibenzocyclooctyne (DBCO) group and a methyltetrazine group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the methyltetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-hydrazone-DBCO involves multiple steps. The key steps include the functionalization of polyethylene glycol (PEG) with hydrazone and the subsequent attachment of methyltetrazine and DBCO groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-PEG4-hydrazone-DBCO undergoes several types of reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules.
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with TCO-containing molecules
Common Reagents and Conditions:
SPAAC: Typically involves azide-containing molecules and is performed under mild conditions without the need for a catalyst.
iEDDA: Involves TCO-containing molecules and is also performed under mild conditions
Major Products:
SPAAC Reaction: Forms stable triazole linkages.
iEDDA Reaction: Forms stable dihydropyridazine linkages
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG4-hydrazone-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of bioconjugates and other advanced materials
Mecanismo De Acción
The mechanism of action of Methyltetrazine-PEG4-hydrazone-DBCO involves its ability to undergo specific chemical reactions. The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages. The methyltetrazine group reacts with TCO-containing molecules through iEDDA, forming stable dihydropyridazine linkages. These reactions are highly specific and occur under mild conditions, making the compound an effective tool for bioconjugation and other applications .
Comparación Con Compuestos Similares
Methyltetrazine-PEG4-DBCO: Similar structure but lacks the hydrazone group.
Methyltetrazine-PEG3-DBCO: Shorter PEG chain.
Methyltetrazine-PEG4-aldehyde: Contains an aldehyde group instead of DBCO
Uniqueness: Methyltetrazine-PEG4-hydrazone-DBCO is unique due to its combination of methyltetrazine, PEG4, hydrazone, and DBCO groups. This combination allows it to participate in both SPAAC and iEDDA reactions, making it a versatile tool for various applications .
Propiedades
Fórmula molecular |
C48H51N9O8 |
|---|---|
Peso molecular |
882.0 g/mol |
Nombre IUPAC |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
Clave InChI |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
SMILES isomérico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



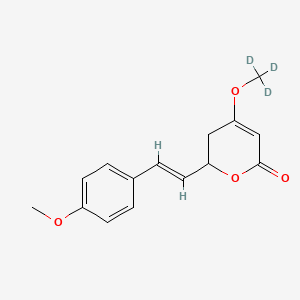


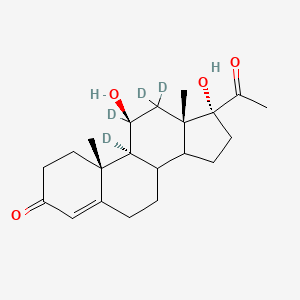
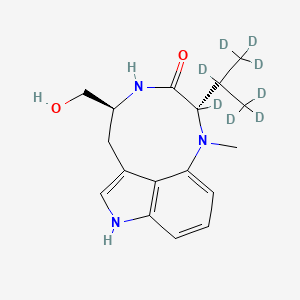
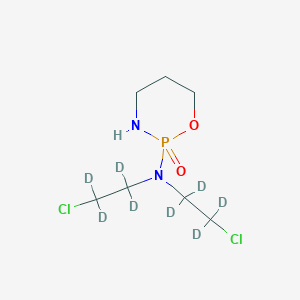

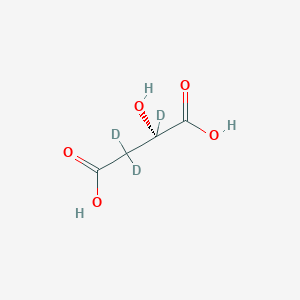
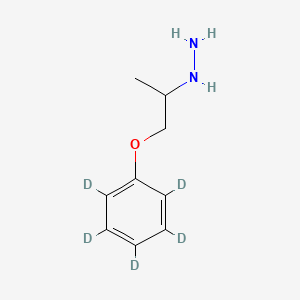
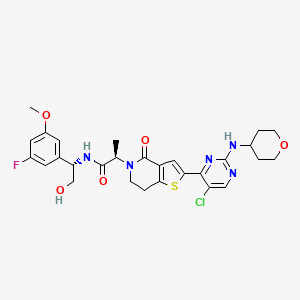
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
